5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs. This compound is characterized by a quinazolinone core structure with a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives with ketone or aldehyde groups.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinones with various functional groups.
Scientific Research Applications
5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of luminescent materials and fluorescent probes for bioimaging.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the quinazolinone core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyquinazolin-4(3H)-one
- 4-Hydroxyquinazolin-2(1H)-one
- 6-Hydroxyquinazolin-2(1H)-one
Uniqueness
5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is unique due to the specific position of the hydroxyl group at the 5-position, which can influence its chemical reactivity and biological activity. This positional specificity can lead to different interactions with molecular targets compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-hydroxy-3,4-dihydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-7-3-1-2-6-5(7)4-9-8(12)10-6/h1-3,11H,4H2,(H2,9,10,12) |
InChI Key |
BSBCLJLHZUAIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2O)NC(=O)N1 |
Origin of Product |
United States |
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